

# Commercial Suppliers of Atazanavir-d5 for Research: A Technical Guide

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## Compound of Interest

Compound Name: Atazanavir-d5

Cat. No.: B020504

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This technical guide provides an in-depth overview of commercial suppliers of **Atazanavir-d5**, a deuterated internal standard crucial for the accurate quantification of the HIV-1 protease inhibitor Atazanavir in research and clinical settings. This document details supplier specifications, relevant experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a visualization of Atazanavir's mechanism of action within the HIV life cycle.

## Supplier and Product Specifications

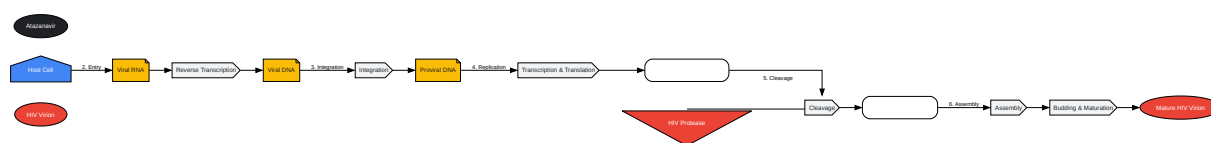
The following table summarizes the available quantitative data for **Atazanavir-d5** from various commercial suppliers. It is important to note that while most suppliers guarantee high purity, specific batch-to-batch data is typically provided in the Certificate of Analysis (CoA), which should be requested before purchase.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Chemical Purity	Isotopic Purity/Enrichment	Format
LGC Standards	Atazanavir-d5	1132747-14-8	C <sub>38</sub> H <sub>47</sub> D <sub>5</sub> N <sub>6</sub> O <sub>7</sub>	709.89	>95% (HPLC) <a href="#">[1]</a>	Not specified on datasheet	Neat Solid
MedChemExpress	Atazanavir-d5	1132747-14-8	C <sub>38</sub> H <sub>47</sub> D <sub>5</sub> N <sub>6</sub> O <sub>7</sub>	709.89	Not specified on datasheet	Not specified on datasheet	Solid
Santa Cruz Biotechnology	Atazanavir-d5	1132747-14-8	C <sub>38</sub> H <sub>47</sub> D <sub>5</sub> N <sub>6</sub> O <sub>7</sub>	709.89	Refer to Certificate of Analysis <a href="#">[2]</a>	Not specified on datasheet	Solid
Clearsynt h	Atazanavir-d6	1092540-50-5	C <sub>38</sub> H <sub>46</sub> D <sub>6</sub> N <sub>6</sub> O <sub>7</sub>	710.89	Refer to Certificate of Analysis	Not specified on datasheet	Solid
Simson Pharma Limited	Atazanavir-D5	198904-31-3 (unlabelled)	Not Specified	Not Specified	Accompanied by Certificate of Analysis <a href="#">[3]</a>	Not specified on datasheet	Not Specified
Chemical Book	Atazanavir-D5	1132747-14-8	C <sub>38</sub> H <sub>52</sub> N <sub>6</sub> O <sub>7</sub> (non-deuterated)	704.85548 (non-deuterated)	Refer to individual suppliers	Refer to individual suppliers	Solid

Note: Some suppliers may offer different deuterated forms (e.g., d5, d6). Researchers should select the appropriate labeled compound based on their specific analytical method and the mass shift required for clear differentiation from the unlabeled analyte.

## Mechanism of Action: Inhibition of HIV-1 Protease

Atazanavir is a highly specific inhibitor of the HIV-1 protease, an enzyme critical for the maturation of infectious virions. By binding to the active site of the protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins into their functional protein components. This results in the production of immature, non-infectious viral particles.



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Caption: Atazanavir's mechanism of action within the HIV life cycle.

## Experimental Protocols: Use of Atazanavir-d5 in LC-MS/MS Assays

**Atazanavir-d5** is primarily used as an internal standard (IS) for the quantification of Atazanavir in biological matrices such as plasma, serum, and tissue homogenates. The following is a generalized protocol based on published methods. Researchers should optimize the parameters for their specific instrumentation and experimental conditions.

## Preparation of Stock and Working Solutions

- **Atazanavir-d5** Stock Solution: Accurately weigh and dissolve **Atazanavir-d5** in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
- Working Internal Standard (IS) Solution: Dilute the **Atazanavir-d5** stock solution with the same solvent or a mixture appropriate for the extraction method to a final concentration suitable for spiking into samples (e.g., 100 ng/mL).

## Sample Preparation (Protein Precipitation)

This is a common and straightforward method for plasma or serum samples.

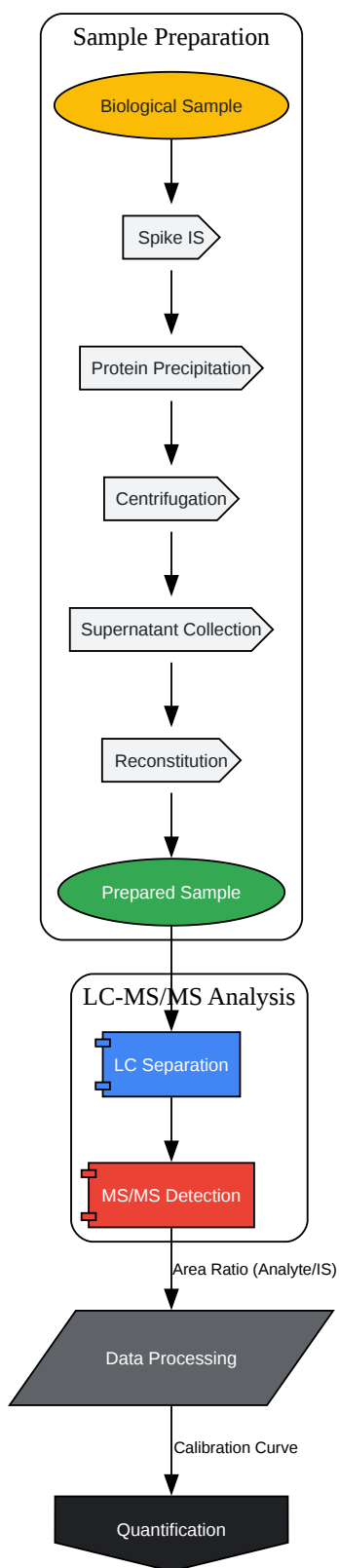
- Aliquoting: Pipette a known volume of the biological sample (e.g., 100  $\mu$ L) into a microcentrifuge tube.
- Spiking with IS: Add a small, precise volume of the **Atazanavir-d5** working IS solution to each sample, standard, and quality control.
- Protein Precipitation: Add 3 volumes of cold acetonitrile (or another suitable organic solvent) to the sample.
- Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
- Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100  $\mu$ L) before injection into the LC-MS/MS system.

## LC-MS/MS Instrumental Conditions (Example)

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7  $\mu$ m) is commonly used.
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
  - Flow Rate: 0.3 - 0.5 mL/min.
  - Injection Volume: 5 - 10  $\mu$ L.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), Positive mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Atazanavir: The precursor ion  $[M+H]^+$  is m/z 705.4. The specific product ion will depend on the instrument and optimization, but a common transition is to m/z 168.1.
    - **Atazanavir-d5**: The precursor ion  $[M+H]^+$  is m/z 710.4. The product ion is typically the same as the unlabeled compound, m/z 168.1, as the deuterium labeling is on a part of the molecule that is not fragmented in this transition.
  - Instrument Parameters: Optimize cone voltage, collision energy, and other source-dependent parameters for maximum signal intensity for both Atazanavir and **Atazanavir-d5**.

## Data Analysis

- Quantification: The concentration of Atazanavir in the unknown samples is determined by calculating the peak area ratio of the analyte (Atazanavir) to the internal standard (**Atazanavir-d5**) and comparing this ratio to a calibration curve constructed from standards of known Atazanavir concentrations with a constant amount of **Atazanavir-d5**.



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Caption: A generalized workflow for the quantification of Atazanavir using **Atazanavir-d5** as an internal standard in an LC-MS/MS assay.

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## References

- 1. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. scbt.com [[scbt.com](https://www.scbt.com)]
- 3. Atazanavir-D5 | CAS No- 198904-31-3(unlabelled) | Simson Pharma Limited [[simsonpharma.com](https://www.simsonpharma.com)]
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